Chloroacetyl-L-leucine
Overview
Description
Chloroacetyl-L-leucine is a derivative of the essential amino acid leucine . It has the molecular formula C8H14ClNO3 . The compound is also known by other names such as N-Chloroacetyl-L-leucine and (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid .
Synthesis Analysis
The synthesis of Chloroacetyl-L-leucine involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction is efficient and highly chemoselective, producing chloroacetamides in phosphate buffer within 20 minutes . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .
Molecular Structure Analysis
Chloroacetyl-L-leucine contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving Chloroacetyl-L-leucine primarily involve its N-chloroacetylation. In this reaction, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .
Physical And Chemical Properties Analysis
Chloroacetyl-L-leucine has a molecular weight of 207.65 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .
Scientific Research Applications
General Use of Chloroacetyl-L-leucine
Methods of Application
The specific methods of application can vary widely depending on the particular chemical reaction. In general, Chloroacetyl-L-leucine would be mixed with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired chemical product .
Results or Outcomes
The outcomes of these chemical reactions would depend on the specific reaction being carried out. In general, the goal would be to produce a specific chemical compound with high yield and purity .
Use of L-leucine in Nutrition
Methods of Application
In these studies, L-leucine is often provided as a dietary supplement. The specific dosage and timing can vary depending on the study design .
Role of Leucine in Animal Growth and Development
Scientific Field: Animal Physiology
Methods of Application: Leucine is often provided as a dietary supplement in animal feed . The specific dosage and timing can vary depending on the study design .
Use of Leucine in Corynebacterium Glutamicum for L-Leucine Production
Scientific Field: Biotechnology
Methods of Application
The RecET-Cre/loxP system was used for gene manipulation in C. glutamicum ATCC14067 . The promoters of pck, odx and pyk 2 were overexpressed under the strong promoter P eftu or P sod to improve the supply of pyruvate .
Results or Outcomes: The final engineered strain produced 14.05 g L-leucine/L in flask cultivation . The results demonstrate the potential of C. glutamicum ATCC14067 for L-leucine production and provide new targets and strategies for strain development .
Role of Leucine in Regulating Animal Growth and Development
Scientific Field: Animal Physiology
Methods of Application: Leucine is often provided as a dietary supplement in animal feed . The specific dosage and timing can vary depending on the study design .
Use of Leucine in Corynebacterium Glutamicum for L-Leucine Production
Scientific Field: Biotechnology
Methods of Application
The RecET-Cre/loxP system was used for gene manipulation in C. glutamicum ATCC14067 . The promoters of pck, odx and pyk 2 were overexpressed under the strong promoter P eftu or P sod to improve the supply of pyruvate .
Results or Outcomes: The final engineered strain produced 14.05 g L-leucine/L in flask cultivation . The results demonstrate the potential of C. glutamicum ATCC14067 for L-leucine production and provide new targets and strategies for strain development .
Future Directions
While there is limited information on the specific future directions of Chloroacetyl-L-leucine, research into the therapeutic potential of leucine and its derivatives is ongoing . Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism. Therefore, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .
properties
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNMYRYEYROFL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-L-leucine | |
CAS RN |
688-12-0 | |
Record name | N-(2-Chloroacetyl)-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-chloroacetyl-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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